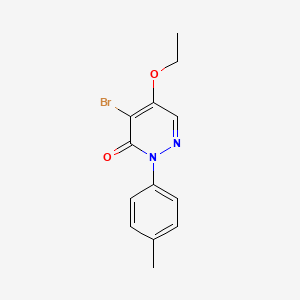![molecular formula C13H21Cl3N2 B2960001 [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286273-09-3](/img/structure/B2960001.png)
[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C13H19ClN2·2HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a chlorobenzyl group attached to the nitrogen atom. This compound is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:
Benzyl Protection: The starting material, 4-chlorobenzyl chloride, is reacted with piperidine to form the benzyl-protected piperidine derivative.
Reduction: The benzyl-protected piperidine is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to form the corresponding amine.
Dihydrochloride Formation: The free amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can be performed to convert the compound to its amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies to investigate receptor binding and enzyme inhibition. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[1-(4-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride
[1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanamine dihydrochloride
[1-(2-Nitrobenzyl)piperidin-4-yl]methanamine dihydrochloride
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride
[1-(4-Methylbenzyl)piperidin-4-yl]methanamine dihydrochloride
Uniqueness: [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride is unique due to its specific structural features, such as the presence of the chlorobenzyl group, which influences its chemical reactivity and biological activity. This compound's distinct properties make it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFSYYQHQUQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2959918.png)
![4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2959920.png)
![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2959924.png)

![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)



![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)
![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)
![1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate](/img/structure/B2959936.png)
![3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2959938.png)
